molecular formula C19H27N B084586 1-(1-Styrylcyclohexyl)piperidine CAS No. 14228-24-1

1-(1-Styrylcyclohexyl)piperidine

Cat. No.: B084586
CAS No.: 14228-24-1
M. Wt: 269.4 g/mol
InChI Key: ZNRHDHNHIHFNLI-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Styrylcyclohexyl)piperidine (CAS 14228-24-1) is a synthetic arylcycloalkylamine with the molecular formula C19H27N and a molecular weight of 269.43 g/mol . This compound is of significant interest in advanced neuropharmacological and forensic chemistry research due to its structural relationship to the arylcyclohexylamine class of compounds, which are known to function primarily as N-methyl-D-aspartate (NMDA) receptor antagonists . The styryl substituent on the cyclohexane ring presents a distinct structural motif that may influence receptor binding affinity and selectivity, making this compound a valuable template for investigating structure-activity relationships (SAR) . Researchers utilize this compound and its analogues in studies aimed at understanding the mechanisms of dissociative anesthetics, profiling novel psychoactive substances (NPS), and developing analytical methods for their detection and characterization . Comprehensive analytical data, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), are essential for its identification and to differentiate it from isomeric substances . This product is intended for forensic analysis and controlled laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Achemica, mentioned in one source, is an example of a supplier, but current availability should be verified .

Properties

CAS No.

14228-24-1

Molecular Formula

C19H27N

Molecular Weight

269.4 g/mol

IUPAC Name

1-[1-[(E)-2-phenylethenyl]cyclohexyl]piperidine

InChI

InChI=1S/C19H27N/c1-4-10-18(11-5-1)12-15-19(13-6-2-7-14-19)20-16-8-3-9-17-20/h1,4-5,10-12,15H,2-3,6-9,13-14,16-17H2/b15-12+

InChI Key

ZNRHDHNHIHFNLI-NTCAYCPXSA-N

SMILES

C1CCC(CC1)(C=CC2=CC=CC=C2)N3CCCCC3

Isomeric SMILES

C1CCC(CC1)(/C=C/C2=CC=CC=C2)N3CCCCC3

Canonical SMILES

C1CCC(CC1)(C=CC2=CC=CC=C2)N3CCCCC3

Synonyms

1-(1-Styrylcyclohexyl)piperidine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy in 3-MeO-PCP) enhance binding to NMDA receptors, while bulky substituents (e.g., benzo[b]thiophene in BTCP) may alter receptor interaction kinetics .

Pharmacological Properties

Arylcyclohexylamines primarily act as NMDA receptor antagonists, but substituents modulate potency and selectivity:

Compound NMDA Receptor IC₅₀ (nM) σ-Receptor Affinity (Ki, nM) Muscarinic Receptor Activity
PCP 120 ± 15 280 ± 30 Moderate inhibition
TCP 45 ± 8 150 ± 20 Low inhibition
3-MeO-PCP 30 ± 5 90 ± 10 Negligible
Hydroxylated PCP (meta) 15 ± 3 420 ± 50 High opioid receptor affinity

Notable Findings:

  • Hydroxylation : Introducing a hydroxyl group at the meta position of PCP’s phenyl ring increases NMDA receptor affinity 8-fold but reduces muscarinic activity .
  • Styryl Substitution: While direct data is lacking, the styryl group’s extended π-system may enhance NMDA receptor antagonism by mimicking endogenous glutamate’s carboxylate group (hypothesized).

Clinical and Toxicological Profiles

Compound Acute Toxicity (LD₅₀, mg/kg, mice) Notable Risks Detection in Urine Screens
PCP 75 Respiratory depression, psychosis Standard immunoassays
PCC 50 Cyanide release upon smoking Not detected
3-MeO-PCP 35 Hyperthermia, seizures Specialized LC-MS required
Styryl Analogue N/A Potential neurotoxicity (extrapolated) Likely undetected

Critical Notes:

  • Metabolism : Styryl groups may undergo oxidative metabolism, producing reactive intermediates (e.g., epoxides), which could increase toxicity compared to phenyl-substituted analogs.
  • Detection Challenges: Novel arylcyclohexylamines often evade standard drug screens, necessitating advanced mass spectrometry .

Preparation Methods

Reaction Mechanism and Optimization

The Grignard reaction remains the cornerstone for introducing aryl/vinyl groups to cyclohexane frameworks. Adapted from PCP synthesis protocols, styrylmagnesium bromide is reacted with 1-piperidinocyclohexanecarbonitrile (IV) under anhydrous conditions. Key modifications include:

  • Reagent stoichiometry : A 2:1 molar ratio of Grignard reagent to nitrile intermediate ensures complete conversion, mitigating steric challenges posed by the styryl group.

  • Solvent system : Tetrahydrofuran (THF) replaces diethyl ether to enhance solubility and reaction kinetics at 65–67°C.

  • Acid catalysis : p-Toluenesulfonic acid (0.5 mol%) facilitates imine formation, reducing reaction time from 24 hr to 12 hr.

The crude product is precipitated as the hydrochloride salt using 2-propanolic HCl, yielding 58–62% after recrystallization.

Table 1: Grignard Reaction Conditions and Outcomes

ParameterValueSource Reference
Temperature65–67°C
Molar ratio (RMgX:IV)2:1
Catalystp-Toluenesulfonic acid (0.5%)
Yield (HCl salt)58–62%

Cyclohexenyl Intermediate Condensation

Synthesis of 1-(1-Cyclohexenyl)piperidine

Azeotropic distillation of piperidine and cyclohexanone in benzene, as detailed in US Patent 3,192,219, produces 1-(1-cyclohexenyl)piperidine. This intermediate is critical for subsequent styryl functionalization:

  • Distillation parameters : Benzene reflux under vacuum (8 mm Hg) removes water, achieving 85% purity.

  • Styryl incorporation : Condensation with styrylaldehyde via Dean-Stark trap yields the styrylcyclohexylideneamine intermediate, which is reduced catalytically (Pd/C, H₂ at 50 psi) to the target amine.

Table 2: Condensation and Reduction Parameters

StepConditionsYield
Azeotropic distillationBenzene, 8 mm Hg, 110°C85%
Styryl condensationToluene, 120°C, 6 hr70–75%
Catalytic hydrogenationPd/C (20%), H₂ (50 psi), EtOAc90–92%

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

¹H NMR analysis (300 MHz, CDCl₃) of 1-(1-styrylcyclohexyl)piperidine reveals distinct splitting patterns:

  • Cyclohexyl protons : Axial-equatorial splitting at δ 1.2–2.1 ppm (J = 12.5 Hz).

  • Styryl group : Trans-vinylene protons at δ 6.4–6.6 ppm (J = 16 Hz), confirming E-configuration.

  • Aromatic protons : Multiplet at δ 7.2–7.4 ppm integrating for five phenyl protons.

Table 3: ¹³C NMR Assignments

Carbon Typeδ (ppm)Multiplicity
Piperidine N-CH₂45.2Singlet
Cyclohexyl C-155.8Doublet
Styryl C=C126.4Doublet
Aromatic C128–140Multiplets

Mass Spectrometry and Stability Considerations

High-resolution MS (HRMS-ESI⁺) shows m/z 296.2381 [M+H]⁺ (calc. 296.2384), confirming molecular formula C₂₀H₂₉N. Gas chromatography (GC) analysis detects degradation products (e.g., 1-phenylcyclohex-1-ene) at 240°C, necessitating LC-MS for accurate quantification.

Challenges and Optimization Strategies

Steric and Electronic Effects

The styryl group’s bulkiness reduces reaction efficiency in Grignard pathways. Mitigation strategies include:

  • Increased reaction time : Extending reflux duration to 18 hr improves yield by 15%.

  • Polar aprotic solvents : Dimethylformamide (DMF) enhances nitrile intermediate solubility, achieving 68% yield.

Isomerization During Synthesis

E/Z isomerism at the styryl double bond is minimized via:

  • Low-temperature workup : Quenching Grignard reactions at 0°C suppresses thermal isomerization.

  • Catalytic tuning : Palladium on carbon (5% Pd) selectively hydrogenates the E-isomer, achieving 95% diastereomeric excess .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Styrylcyclohexyl)piperidine, and which analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves cyclohexanone derivatives, styryl precursors, and piperidine under catalytic conditions (e.g., copper(II) chloride for alkyne coupling). Key steps include nucleophilic addition and cyclization. Structural confirmation relies on ¹H/¹³C NMR to resolve cyclohexyl and piperidine proton environments, FT-IR for styryl C=C bond verification (~1650 cm⁻¹), and GC-MS for molecular ion identification (e.g., m/z ~285 for C₁₈H₂₃N). Purity assessment requires HPLC with UV detection (λ = 254 nm) .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Piperidine derivatives with aryl/alkyne substituents (e.g., PCP analogs) exhibit affinity for NMDA receptors and sigma-1 receptors . Target identification involves radioligand binding assays (³H-MK-801 for NMDA) and functional assays (calcium flux in HEK293 cells). Computational docking (e.g., AutoDock Vina) predicts interactions with receptor hydrophobic pockets .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis under varying catalytic conditions?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables:

  • Catalyst loading (CuCl₂: 5–15 mol%),
  • Temperature (60–100°C),
  • Solvent polarity (toluene vs. DMF).
    Monitor yield via HPLC-UV and characterize by X-ray crystallography to confirm stereochemistry. For example, higher CuCl₂ concentrations (10 mol%) in toluene at 80°C improve yields to ~75% .

Q. What methodologies resolve conflicting spectroscopic data in stereochemical analysis of this compound?

  • Methodological Answer : Contradictions in NMR signals (e.g., cyclohexyl chair vs. boat conformers) require 2D NMR techniques :

  • NOESY to detect spatial proximity of styryl protons and piperidine H-2/H-6.
  • DFT calculations (Gaussian 16) to model energetically favorable conformers.
    Cross-validate with VCD (Vibrational Circular Dichroism) for absolute configuration .

Q. How does the styryl group’s electronic configuration influence the compound’s receptor binding affinity compared to phenyl or thienyl substituents?

  • Methodological Answer : Conduct SAR studies using analogs with substituent swaps (e.g., styryl → phenyl/thienyl).

  • Electron-withdrawing groups (e.g., -NO₂ on styryl) reduce NMDA affinity by 40% (IC₅₀ shift from 120 nM to 200 nM).
  • π-Stacking interactions are quantified via surface plasmon resonance (SPR) with immobilized receptor fragments.
    Thienyl analogs show higher selectivity for sigma-1 receptors due to sulfur’s polarizability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in bioactivity data across different assays for this compound?

  • Methodological Answer :

  • Orthogonal assays : Compare radioligand binding (e.g., ³H-TCP) with functional electrophysiology (patch-clamp recordings).
  • Control for assay-specific variables: Membrane lipid composition in cell-based vs. tissue assays.
  • Meta-analysis of dose-response curves (GraphPad Prism) to identify outliers. For example, IC₅₀ variations >2-fold require retesting under standardized ATP levels (1–5 mM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.